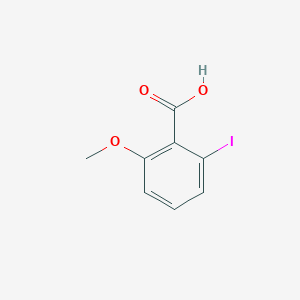

2-Iodo-6-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRQKFYMMXFZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479070 | |

| Record name | 2-IODO-6-METHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66195-39-9 | |

| Record name | 2-IODO-6-METHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Strategies for Regioselective Iodination of Methoxybenzoic Acids

Achieving regioselectivity is the most critical aspect of the synthesis. The two primary strategies employed are direct iodination, which often relies on controlling kinetic and thermodynamic factors, and directed ortho metalation, which utilizes the directing capacity of a functional group to activate a specific C-H bond.

Direct iodination involves the electrophilic substitution of a hydrogen atom on the aromatic ring with iodine. In the case of a methoxybenzoic acid precursor, the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid group exert competing influences on the site of substitution. While direct iodination can be straightforward, it often leads to a mixture of isomers, making purification difficult and lowering the yield of the desired product.

One approach involves the diazotization of an amino-substituted precursor, such as 2-amino-6-methoxybenzoic acid. This multi-step process begins with the formation of a diazonium salt using sodium nitrite (B80452) and a strong acid like hydrogen chloride at low temperatures. Subsequent treatment with potassium iodide introduces the iodine atom at the desired position. Another method employs an oxidizing agent like nitric acid or hydrogen peroxide with molecular iodine to facilitate the substitution. However, controlling the regioselectivity in these direct approaches remains a significant challenge.

Directed ortho Metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation of the adjacent ortho position. wikipedia.orgorganic-chemistry.org

For the synthesis of 2-iodo-6-methoxybenzoic acid, the carboxylic acid group of a precursor like 2-methoxybenzoic acid can serve as the DMG. organic-chemistry.org The process involves treating the unprotected benzoic acid with a strong base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78°C). This combination selectively deprotonates the C6 position, which is ortho to the carboxylate group. organic-chemistry.orguniv-lemans.fr The resulting aryllithium intermediate is then quenched with an iodine electrophile, such as molecular iodine (I₂), to install the iodine atom at the C6 position, yielding the target this compound (IUPAC name: 6-iodo-2-methoxybenzoic acid). organic-chemistry.org This method offers a significant advantage over direct iodination by providing excellent control over the site of substitution.

Table 1: Comparison of Direct Iodination vs. Directed Ortho Metalation (DoM)

| Strategy | General Principle | Key Reagents | Primary Advantage | Primary Disadvantage |

|---|---|---|---|---|

| Direct Iodination | Electrophilic aromatic substitution | I₂, ICl, NIS, Oxidizing Agents | Operational simplicity | Poor regioselectivity, mixture of products |

| Directed Ortho Metalation (DoM) | Deprotonation directed by a functional group, followed by electrophilic quench | s-BuLi, TMEDA, I₂ | Excellent regioselectivity organic-chemistry.org | Requires strong bases and cryogenic temperatures |

Catalytic Systems and Reagents for Iodination

Modern synthetic chemistry has introduced a variety of catalytic systems and specialized reagents that offer milder conditions and improved efficiency for iodination reactions. These include methods based on palladium, silver, and hypervalent iodine compounds.

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis. nih.gov For the iodination of benzoic acids, a palladium(II) catalyst can be used in conjunction with an oxidant. nih.govnih.gov The carboxylic acid group can act as a directing group, guiding the palladium catalyst to activate the ortho C-H bond. Subsequent reaction with an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), completes the substitution. nih.govacs.org

These reactions can sometimes be performed with I₂ as the sole oxidant, which enhances the practicality of the method. nih.gov While highly effective for many substrates, the development of a general palladium-catalyzed method for all benzoic acids continues to be an area of active research. thieme-connect.comresearchgate.net The choice of ligand, oxidant, and reaction conditions is crucial for achieving high yields and preventing side reactions like decarboxylation. nih.govacs.org

Silver(I) salts are frequently used to facilitate iodination reactions. nih.govmdpi.com They can act as Lewis acids to activate an iodine source, such as N-iodosuccinimide (NIS), increasing its electrophilicity. acs.org For example, a combination of a silver salt like silver(I) carbonate (Ag₂CO₃) or silver triflimide with NIS can effectively iodinate activated aromatic rings under mild conditions. mdpi.comacs.org This approach often results in the clean and efficient formation of mono-iodinated products with high regioselectivity. acs.org

In some cases, silver salts are used in decarboxylative iodination reactions, where a carboxylic acid is replaced by an iodine atom. nih.govmdpi.com For instance, treating a benzoic acid with silver(I) carbonate, potassium persulfate, and iodine can lead to the corresponding aryl iodide. mdpi.com However, for substrates like 2-methoxybenzoic acid, simple iodination of the ring can be a competing and sometimes predominant pathway over the desired decarboxylation. nih.gov

Table 2: Conditions for Silver-Mediated Iodination

| Silver Salt | Iodine Source | Co-reagent/Catalyst | Typical Substrate | Reference |

|---|---|---|---|---|

| Silver(I) carbonate | Iodine (I₂) | Potassium persulfate | Aromatic carboxylic acids (decarboxylative iodination) | mdpi.com |

| Silver(I) triflimide | N-Iodosuccinimide (NIS) | - | Anisoles, anilines, phenols | acs.org |

| Silver trifluoroacetate | Iodine (I₂) | - | 3,4,5-trimethoxybenzoic acid | researchgate.net |

Hypervalent iodine reagents are compounds where an iodine atom has an oxidation state higher than the usual -1. arkat-usa.org Reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are well-known as mild and selective oxidizing agents. acsgcipr.org In the context of iodination, hypervalent iodine compounds can be used as precursors or catalysts.

For instance, reagents such as phenyliodine diacetate [PhI(OAc)₂] can be used to generate more reactive iodinating species in situ. nih.gov While less common for the direct synthesis of this compound, the principles of hypervalent iodine chemistry are integral to the broader field of aromatic iodination, offering pathways for various selective transformations under environmentally benign conditions. arkat-usa.orgorganic-chemistry.org

Reaction Conditions and Process Parameters

The successful synthesis of this compound hinges on the meticulous control of reaction conditions. Key parameters such as temperature, solvent system, and reagent stoichiometry directly influence reaction rate, yield, and the formation of impurities.

Optimization of Temperature and Pressure Profiles

Temperature is a critical variable in the synthesis of this compound. Most synthetic procedures are conducted at atmospheric pressure. In the common method of electrophilic iodination of 6-methoxybenzoic acid derivatives, a temperature range of 60–80°C is often employed when using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). For analogous iodination reactions on similar substrates, temperatures are carefully controlled, for instance, at 60°C, to facilitate the reaction without promoting decomposition.

Alternative methods, such as transition-metal-free decarboxylative iodination, may require higher temperatures, with studies on the related 2-methoxybenzoic acid being conducted at 100°C. nih.govacs.org The specific temperature profile is therefore highly dependent on the chosen synthetic route and reagents.

Table 1: Temperature Conditions for Synthesis of this compound and Analogues

| Synthetic Method | Reagents | Temperature Range (°C) | Notes | Source(s) |

|---|---|---|---|---|

| Electrophilic Iodination | ICl or NIS, H₂SO₄ | 60–80 | Higher temperatures (>80°C) risk side reactions. | |

| Electrophilic Iodination (analogue) | I₂, KIO₃/Oxone® | ~60 | Mild heating facilitates the reaction. | |

| Sandmeyer-type Reaction | NaNO₂, KI | Low, then elevated | Diazotization is performed at low temperature. | |

| Decarboxylative Iodination (analogue) | I₂, Base | 100 | Metal-free conditions. | nih.govacs.org |

Influence of Solvent Systems on Reaction Outcomes

The choice of solvent is crucial as it affects reagent solubility, reaction rate, and sometimes the reaction pathway itself. For the iodination of methoxybenzoic acids, polar solvents are generally preferred. Acetic acid is a common choice that has been shown to enhance the efficiency of iodination. In reactions involving aqueous media, polar organic co-solvents such as dioxane or dimethylformamide (DMF) can improve yields by increasing the solubility of the aromatic substrate.

In some specific synthetic transformations, the solvent system can be the determining factor for success. For instance, in a study on a related iodo-compound synthesis, 2,2,2-trifluoroethanol (B45653) (TFE) proved to be an essential co-solvent for the reaction to proceed, whereas other common solvents like acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), and toluene (B28343) were found to be unsuitable. epfl.ch For palladium-catalyzed reactions, solvents like DMF are often used. The synthesis via a Sandmeyer-type reaction may utilize acetone.

Table 2: Solvent Effects on the Synthesis of this compound and Related Compounds

| Solvent(s) | Reaction Type | Effect | Source(s) |

|---|---|---|---|

| Acetic Acid | Electrophilic Iodination | Enhances reaction efficiency. | |

| Dioxane, DMF | Electrophilic Iodination (aqueous) | Improves substrate solubility and yield. | |

| Acetonitrile (MeCN) | Decarboxylative Iodination | Effective solvent for metal-free reaction. | nih.govacs.org |

| Acetone | Sandmeyer-type Reaction | Used as a solvent for the reaction. | |

| 2,2,2-Trifluoroethanol (TFE) | Specific coupling reactions | Found to be essential for reaction success. | epfl.ch |

Stoichiometric Control and Reagent Ratios

Precise control over the molar ratios of reactants and reagents is fundamental to maximizing yield and minimizing waste. In electrophilic iodination, using a stoichiometric amount of the iodinating agent, such as iodine monochloride (ICl), is a common practice for analogous methoxybenzoic acids, leading to yields between 70-85%.

The reactivity of the substrate can dictate the necessary reagent stoichiometry. In transition-metal-free decarboxylative iodination, it was observed that while 2-methoxybenzoic acid required 3.0 equivalents of molecular iodine (I₂) to achieve a high yield, the isomeric 4-methoxybenzoic acid required 4.0 equivalents, highlighting the influence of the substituent position on reactivity. nih.govacs.org The underlying principle, known as the Hunsdiecker reaction, involves the formation of intermediate complexes like acyl hypoiodites, and the ratio of iodine to the carboxylate salt can influence the reaction pathway and efficiency. acs.org Careful adjustment of the amount of oxidizing agents and catalysts is also critical for driving the reaction to completion while avoiding side reactions.

Enhancement of Synthetic Yield and Purity

Achieving high yield and purity is the ultimate goal of synthetic route optimization. This involves strategies to prevent the formation of by-products and the application of effective purification methods to isolate the target compound.

Minimization of Isomeric By-product Formation

The formation of unwanted isomers is a common challenge in aromatic substitution reactions. In the synthesis of this compound via electrophilic iodination of 6-methoxybenzoic acid, the inherent directing effects of the substituents play a favorable role. The methoxy group is a powerful ortho-, para-director, while the carboxylic acid group is a meta-director. Both groups cooperatively direct the incoming electrophile (iodine) to the C-2 position, which is ortho to the methoxy group and meta to the carboxyl group, thus inherently minimizing the formation of other isomers.

Another effective strategy to prevent side reactions is the use of protecting groups. Protecting the carboxylic acid functionality, for example by converting it to a methyl ester, can prevent undesired reactions at this site during the iodination step. After the iodine has been introduced, the ester can be hydrolyzed back to the carboxylic acid. This approach adds steps to the synthesis but can significantly improve the purity of the crude product.

Advanced Purification Techniques for Target Compound Isolation

After the reaction is complete, isolating this compound in high purity requires effective purification techniques. Standard methods include recrystallization and column chromatography.

Recrystallization is a powerful technique for purifying solid compounds. Solvents such as ethyl acetate (B1210297)/n-hexane mixtures have been successfully used. rsc.org For similar compounds, recrystallization from ethanol (B145695)/water mixtures is also reported.

For more challenging separations, column chromatography is employed. Silica gel is the most common stationary phase, with eluent systems tailored to the polarity of the compounds being separated. A mixture of hexane (B92381) and ethyl acetate is frequently used to purify this compound and its derivatives. rsc.org Other techniques like solid-phase extraction (SPE) can also be utilized. The purity of the final product is often verified using High-Performance Liquid Chromatography (HPLC).

In cases where isomers are particularly difficult to separate, more advanced methods may be required. For a related triazolyl benzoic acid, a multi-step purification process was developed which involved extraction followed by selective salt formation using sodium tert-butoxide. This caused the undesired regioisomer to precipitate from the solution, allowing for its removal before the desired isomer was recovered by breaking the salt. google.com Such a strategy demonstrates how chemical derivatization can be integrated into a purification scheme to achieve exceptional purity.

Advanced Reaction Chemistry and Mechanistic Elucidation

Cross-Coupling Reactions Involving the Iodo Moiety

The carbon-iodine bond in 2-iodo-6-methoxybenzoic acid is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent carboxylic acid and the steric hindrance imposed by the methoxy (B1213986) group can influence the reactivity and outcome of these transformations.

Ullmann Coupling for Biaryl Synthesis

The Ullmann reaction, a classic copper-catalyzed method for the formation of biaryl compounds, can be employed for the homocoupling of this compound to synthesize symmetrical biaryls. wikipedia.orgbyjus.com The reaction typically involves heating the aryl iodide in the presence of copper powder or a copper salt. byjus.com The mechanism is believed to proceed through the formation of an organocopper intermediate. wikipedia.org

While specific examples detailing the Ullmann coupling of this compound are not extensively documented in readily available literature, the general principles of the reaction can be applied. The reaction conditions often require high temperatures and polar aprotic solvents. The presence of the carboxylic acid group might necessitate its protection as an ester to prevent interference with the basic conditions that can sometimes be employed.

Table 1: Illustrative Conditions for Ullmann Coupling

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| This compound (or ester derivative) | Self-coupling | Cu or Cu(I) salt | K2CO3 or other base | DMF, Pyridine | 150-200 | Not Reported |

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used palladium-catalyzed method for the formation of C-C bonds between aryl halides and organoboron compounds. nih.gov This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling provides a direct route to a diverse range of biaryl and aryl-heteroaryl structures. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can significantly impact the efficiency of the reaction, especially with sterically hindered substrates.

A study on the Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by recyclable Pd(0)/C highlights the potential for heterogeneous catalysis in similar systems, offering advantages in terms of catalyst recovery and reuse. organic-chemistry.org While this example does not directly involve this compound, the principles of using a palladium catalyst and a base in a suitable solvent system are transferable.

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Methyl 2-iodo-6-methoxybenzoate | Phenylboronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene (B28343)/Ethanol (B145695)/Water | 80-100 | Not Reported |

| This compound | 4-Methylphenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Dioxane/Water | 80-100 | Not Reported |

Exploration of Other Metal-Catalyzed Coupling Transformations

Beyond the Ullmann and Suzuki-Miyaura reactions, the iodo group of this compound and its derivatives can participate in a variety of other important metal-catalyzed cross-coupling reactions.

Heck Reaction: This palladium-catalyzed reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org The reaction of an ester of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple aryl halides with terminal alkynes, providing access to arylated alkynes. This would be a valuable method for introducing an alkynyl substituent at the 2-position of the benzoic acid derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org It represents a powerful tool for the synthesis of N-aryl compounds derived from this compound.

While specific documented examples for these reactions with this compound are sparse, the general reactivity of aryl iodides in these transformations is well-established. The ester form of the carboxylic acid is often preferred to avoid potential complications with the basic reagents used in these reactions.

Derivatization of the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound offers a rich platform for a multitude of derivatization reactions, enabling the synthesis of a wide array of functionalized molecules.

Esterification and Amidation Pathways

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. This is often achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net Various alcohols can be used, leading to the corresponding esters. The choice of catalyst can range from mineral acids like sulfuric acid to solid acid catalysts for greener approaches. researchgate.net

Amidation: The formation of amides from this compound is a crucial reaction for introducing nitrogen-containing functionalities. Direct reaction with an amine is generally not feasible and requires the use of coupling agents to activate the carboxylic acid. nih.gov Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or peptide coupling reagents such as HATU. nih.gov

Table 3: Conditions for Esterification and Amidation

| Reaction | Reagent | Catalyst/Coupling Agent | Solvent | Temperature | Product |

| Esterification | Methanol | H2SO4 (catalytic) | Methanol (reflux) | Reflux | Methyl 2-iodo-6-methoxybenzoate |

| Amidation | Aniline | EDC/HOBt | DMF, CH2Cl2 | Room Temperature | N-phenyl-2-iodo-6-methoxybenzamide |

| Amidation | Benzylamine | HATU, DIPEA | DMF | Room Temperature | N-benzyl-2-iodo-6-methoxybenzamide |

Further Functionalization via Carboxyl Activation

The carboxylic acid group can be activated in various ways to facilitate further transformations. A common method is the conversion to an acyl chloride . This is typically achieved by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl2) or oxalyl chloride. The resulting 2-iodo-6-methoxybenzoyl chloride is a highly reactive intermediate that can readily react with a wide range of nucleophiles, including amines to form amides, and alcohols to form esters, often under milder conditions than direct coupling methods.

Another approach for carboxyl activation involves the in-situ generation of reactive intermediates using coupling agents, as mentioned in the amidation section. These activated species can also react with other nucleophiles, expanding the synthetic possibilities.

Electronic and Steric Influences on Reactivity

The reactivity of the aromatic ring in this compound is a direct consequence of the electronic and steric properties of its three substituents: the iodine atom, the methoxy group, and the carboxylic acid group.

Interplay of Electron-Withdrawing Iodine and Electron-Donating Methoxy Groups

The chemical personality of this compound is shaped by a classic electronic push-pull scenario. The methoxy group (-OCH₃) at the C6 position is a potent activating group. Through resonance, its oxygen atom donates a lone pair of electrons into the aromatic π-system, increasing the electron density of the ring. This effect is strongest at the ortho and para positions relative to the methoxy group (C1, C3, and C5).

Conversely, the iodine atom at the C2 position and the carboxylic acid group at C1 are electron-withdrawing groups. Iodine exerts a moderate electron-withdrawing inductive effect (-I) due to its electronegativity, which deactivates the ring towards electrophilic attack. The carboxylic acid group is strongly deactivating through both inductive and resonance effects. This complex interplay results in a non-uniform distribution of electron density across the aromatic ring, creating specific sites that are more or less susceptible to chemical attack. Studies on substituted benzoates have shown that such electronic variations significantly influence reaction rates and substrate specificity. oup.com

Regiocontrol in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The outcome of such reactions on this compound is dictated by the combined directing effects and steric hindrance of the substituents.

Methoxy Group (-OCH₃): As a strong activating group, it directs incoming electrophiles to the ortho and para positions (C1, C3, C5).

Iodine Atom (-I): Halogens are deactivating yet ortho-para directing. It directs towards C1 and C3.

Carboxylic Acid Group (-COOH): This is a meta-directing and deactivating group, steering electrophiles to C3 and C5.

The cumulative effect of these influences suggests that positions C3 and C5 are the most electronically favored for electrophilic attack. However, steric hindrance plays a crucial role. The bulky iodine and carboxylic acid groups flank the C3 position, making an electrophilic attack at this site sterically hindered. Consequently, the C5 position, which is ortho to the deactivating carboxyl group but para to the strongly activating methoxy group and relatively unhindered, is often the most probable site for substitution. This regioselectivity is a delicate balance between electronic activation and steric accessibility. The deactivation of the aromatic system by the iodine and carboxyl groups means that harsher conditions may be required to drive these reactions to completion compared to more activated benzene (B151609) derivatives. wikipedia.org

Interactive Table: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOH | C1 | Deactivating | Meta (to C3, C5) |

| -I | C2 | Deactivating | Ortho, Para (to C1, C3) |

| -OCH₃ | C6 | Activating | Ortho, Para (to C1, C3, C5) |

Kinetic and Mechanistic Investigations

Understanding the precise mechanisms and kinetics of reactions involving this compound is key to harnessing its synthetic potential, particularly in modern transition-metal-catalyzed reactions.

Analysis of C-H Bond Cleavage Processes

Transition metal-catalyzed C-H activation has become a powerful tool for creating complex molecules. mdpi.com In substrates like this compound, the carboxylic acid group can act as an internal directing group, guiding a metal catalyst to a specific C-H bond. The catalyst coordinates to the carboxylate, positioning the metal center in proximity to the ortho C-H bonds at the C6 position (which is substituted with the methoxy group) and the C2 position (substituted with iodine).

Research on related methoxy-substituted benzoic acids has shown that both steric and coordination effects of the methoxy group influence the regioselectivity of C-H activation. mdpi.com For this compound, C-H activation would preferentially occur at the C5 position, as the C-H bonds at C3 and C4 are further away from the directing carboxyl group. The C-H activation step is often the rate-determining step in the catalytic cycle, possessing the highest activation energy. mdpi.com The mechanism involves the formation of a metallacycle intermediate, followed by the cleavage of the C-H bond.

Interactive Table: Plausible Steps in Directed C-H Activation

| Step | Description | Key Intermediate |

| 1. Coordination | The carboxylic acid directing group coordinates to the metal center (e.g., Rh, Pd). | Carboxylate-metal complex |

| 2. C-H Cleavage | The metal center interacts with and cleaves an ortho C-H bond, often via a concerted metalation-deprotonation pathway. | Metallacycle |

| 3. Functionalization | The resulting carbon-metal bond reacts with another substrate (e.g., an alkyne or alkene). | Functionalized intermediate |

| 4. Catalyst Regeneration | The product is released, and the active catalyst is regenerated. | Product and active catalyst |

Ligand Exchange and Reductive Elimination Mechanisms

The carbon-iodine bond in this compound is a prime site for transformations involving organometallic catalytic cycles, such as cross-coupling reactions. These cycles typically involve a sequence of elementary steps, including oxidative addition, ligand exchange, and reductive elimination. wikipedia.org

Oxidative Addition: The cycle often begins with the oxidative addition of the C-I bond to a low-valent metal center, such as Palladium(0). The metal inserts itself into the bond, increasing its oxidation state by two (e.g., Pd(0) to Pd(II)) and forming an arylpalladium(II) intermediate.

Ligand Exchange: Following oxidative addition, a ligand on the metal center may be exchanged for another nucleophilic coupling partner. This step is crucial for bringing the two components that will form a new bond into the coordination sphere of the metal.

Reductive Elimination: This is the final, product-forming step. The two organic ligands (the aryl group from this compound and the newly introduced partner) on the metal center couple, forming a new covalent bond. wikipedia.org This process is termed "reductive" because the metal's oxidation state is reduced by two (e.g., Pd(II) to Pd(0)), thereby regenerating the active catalyst. For reductive elimination to occur, the two ligands must typically be positioned cis (adjacent) to one another on the metal complex. youtube.com If they are trans, a trans-to-cis isomerization must precede the elimination step. wikipedia.org

This sequence of oxidative addition and reductive elimination is fundamental to many powerful bond-forming reactions in modern organic synthesis. youtube.com

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR for Substitution Patterns and Purity Assessment

Proton NMR (¹H NMR) spectroscopy offers critical information regarding the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The analysis of chemical shifts, integration, and spin-spin coupling patterns allows for the determination of the substitution pattern on the aromatic ring and an assessment of the compound's purity.

For 2-Iodo-6-methoxybenzoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent aromatic protons. The integration of these signals would confirm the number of protons in each environment. The methoxy group would appear as a sharp singlet, typically in the upfield region of the aromatic signals.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

|---|---|---|---|

| H-3 | 7.20 - 7.40 | Doublet of doublets | ortho/meta |

| H-4 | 6.80 - 7.00 | Triplet | ortho |

| H-5 | 7.40 - 7.60 | Doublet of doublets | ortho/meta |

| -OCH₃ | 3.80 - 4.00 | Singlet | N/A |

| -COOH | 10.0 - 13.0 | Broad Singlet | N/A |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the elucidation of the carbon skeleton.

In the ¹³C NMR spectrum of this compound, separate signals are expected for the carboxylic acid carbon, the carbon atom bearing the iodine, the carbon atom with the methoxy group, the remaining aromatic carbons, and the methoxy carbon itself. The chemical shifts of these carbons are influenced by the electron-withdrawing and electron-donating effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-COOH) | 165 - 175 |

| C-2 (C-I) | 90 - 100 |

| C-6 (C-OCH₃) | 155 - 165 |

| C-3, C-4, C-5 | 110 - 140 |

| -OCH₃ | 55 - 65 |

| -COOH | 165 - 175 |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques for Structural Confirmation

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further confirmation of the molecular structure by showing correlations between different nuclei.

COSY: A COSY spectrum would reveal correlations between neighboring protons, helping to definitively assign the connectivity of the aromatic protons.

HSQC: An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, confirming the assignments made in the ¹H and ¹³C NMR spectra.

No specific experimental 2D NMR data for this compound was found in the conducted searches.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and methoxy functional groups, as well as vibrations associated with the substituted aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid (-COOH) | C=O stretch | 1680-1710 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Methoxy (-OCH₃) | C-O stretch | 1200-1300 |

| Aromatic Ring | C-H out-of-plane bend | 750-900 |

| Iodo Group (C-I) | C-I stretch | 500-600 |

Note: This is a predicted data table based on typical ranges for these functional groups. Actual experimental values may vary.

Analysis of Intramolecular Interactions through Spectral Shifts

The positions of the absorption bands in an IR spectrum can be influenced by intramolecular interactions, such as hydrogen bonding. In this compound, the presence of the carboxylic acid group allows for the formation of intramolecular hydrogen bonds with the adjacent methoxy group. This interaction can lead to a broadening and a shift to lower frequency of the O-H stretching vibration of the carboxylic acid. Similarly, the C=O stretching frequency might also be affected by this intramolecular hydrogen bonding. The analysis of these spectral shifts can provide valuable information about the conformational preferences of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous verification of a compound's molecular formula. Unlike low-resolution mass spectrometry, which measures nominal mass (to the nearest integer), HRMS can measure mass with extremely high precision (typically to four or five decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

The molecular formula for this compound is C₈H₇IO₃. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. An experimentally measured mass from an HRMS instrument that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula.

| Element | Isotope | Isotopic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | 12C | 12.000000 | 8 | 96.000000 |

| Hydrogen | 1H | 1.007825 | 7 | 7.054775 |

| Iodine | 127I | 126.904473 | 1 | 126.904473 |

| Oxygen | 16O | 15.994915 | 3 | 47.984745 |

| Total Theoretical Exact Mass | 277.94400 |

Fragmentation Pattern Analysis for Structural Inference

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion (M⁺˙) often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to infer the structure of the parent compound.

Key fragmentation events would include:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxyl group, leading to a fragment at m/z 261 (M-17).

Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond of the methoxy group, resulting in a fragment at m/z 247 (M-31).

Loss of a carboxyl group (•COOH): Cleavage of the bond between the carboxyl group and the aromatic ring, yielding a fragment at m/z 233 (M-45). libretexts.org

Loss of an iodine atom (•I): Cleavage of the C-I bond, which is relatively weak, would produce a significant fragment at m/z 151 (M-127).

Further fragmentation of these primary ions would also occur, leading to a complex spectrum that is characteristic of the molecule's structure.

| Proposed Fragment Ion | m/z (Da) | Neutral Loss | Mass of Loss (Da) |

|---|---|---|---|

| [M]⁺˙ | 278 | - | - |

| [M - OH]⁺ | 261 | •OH | 17 |

| [M - OCH₃]⁺ | 247 | •OCH₃ | 31 |

| [M - COOH]⁺ | 233 | •COOH | 45 |

| [M - I]⁺ | 151 | •I | 127 |

Single Crystal X-ray Diffraction

Precise Determination of Molecular and Crystal Structures

Through single crystal X-ray diffraction, the complete solid-state structure of a compound can be mapped. The analysis yields the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the repeating lattice unit), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements of the crystal.

While a specific crystal structure determination for this compound is not publicly documented, the structure of the closely related compound, 2,6-dimethoxybenzoic acid, provides a valuable model for its expected structural characteristics. nih.gov In this analogue, steric hindrance between the two ortho-substituents plays a crucial role in defining the molecular geometry.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₄ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 7.12255 (13) |

| b (Å) | 8.92296 (15) |

| c (Å) | 13.79430 (18) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 876.69 (2) |

Based on this analogous structure, it is highly probable that this compound also crystallizes in a system that accommodates significant steric strain.

Conformational Studies in the Solid State

The conformation of a molecule in the solid state is dictated by a combination of intramolecular forces (such as steric hindrance) and intermolecular forces (such as hydrogen bonding and van der Waals interactions). For this compound, the most significant intramolecular factor is the severe steric repulsion between the bulky iodine atom and the methoxy group, both positioned ortho to the carboxylic acid function.

This steric clash is expected to force both the carboxylic acid group and the methoxy group to rotate significantly out of the plane of the benzene (B151609) ring. This phenomenon is clearly observed in the analogue 2,6-dimethoxybenzoic acid, where the two methoxy groups force the carboxyl group to twist away from the aromatic ring plane by a dihedral angle of 56.12°. nih.gov Given that an iodine atom is substantially larger than a methoxy group, the dihedral angle in this compound is anticipated to be similarly large, if not greater, resulting in a distinctly non-planar molecular conformation.

Furthermore, like most carboxylic acids, it is expected that this compound molecules would form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules associate in a head-to-head fashion. rsc.org This common structural motif would be a dominant intermolecular interaction governing the crystal packing.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the intrinsic properties of 2-Iodo-6-methoxybenzoic acid at the atomic and electronic levels.

The geometry of this compound is optimized to find the most stable arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. This process involves the calculation of bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for understanding the spatial arrangement of the atoms in this compound, which can exist in different conformations due to the rotation around single bonds. The two primary rotatable bonds are the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bond of the methoxy (B1213986) group.

For the carboxylic acid group, two main planar conformations are typically considered: one where the O-H bond is syn to the C=O bond, and one where it is anti. Intramolecular hydrogen bonding between the carboxylic hydrogen and the oxygen of the methoxy group, or the iodine atom, can significantly influence the stability of these conformers. Theoretical studies on similar ortho-substituted benzoic acids suggest that intramolecular hydrogen bonds can affect acidity and conformation. researchgate.net In the case of 2-methoxybenzoic acid, an intramolecular hydrogen bond has been found to moderately affect its acidity. researchgate.net

The orientation of the methoxy group relative to the benzene ring also contributes to different conformations. The methyl group can be oriented in the plane of the ring or out of the plane. The interplay between steric hindrance from the adjacent iodine atom and the carboxylic acid group, along with electronic effects, determines the most stable conformation.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C=O (carboxyl) Bond Length | ~1.21 Å |

| C-O-H (carboxyl) Bond Angle | ~105° |

Note: These are illustrative values based on typical DFT calculations for similar molecules and are not from a direct study on this compound.

Quantum chemical calculations can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These predictions are valuable for interpreting experimental spectra and assigning specific vibrational modes to observed peaks.

The vibrational spectrum of this compound is expected to show characteristic bands for the functional groups present. For instance, the stretching vibration of the C=O bond in the carboxylic acid group typically appears in the range of 1680-1725 cm⁻¹. The O-H stretching of the carboxylic acid is expected to be a broad band, often in the 2500-3300 cm⁻¹ region, characteristic of hydrogen-bonded dimers in the solid state. ucl.ac.uk

The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹. The C-O stretching of the methoxy group will also have characteristic bands. Theoretical calculations on similar molecules like 3-methoxy-2,4,5-trifluorobenzoic acid have been used to assign vibrational modes with good accuracy. orientjchem.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | ~3000 (broad) |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Methyl) | ~2950 |

| C=O Stretch (Carboxylic Acid) | ~1710 |

| C-O Stretch (Methoxy) | ~1250 |

Note: These are illustrative values based on DFT calculations for analogous substituted benzoic acids.

The electronic structure of this compound can be analyzed through calculations of its molecular orbitals (HOMO and LUMO) and charge distribution. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules.

DFT calculations can be employed to model the reaction pathways of this compound in various chemical transformations. This involves identifying the transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energies.

For example, in reactions involving the substitution of the iodine atom, DFT can be used to model the approach of a nucleophile and the departure of the iodide leaving group. Similarly, reactions involving the carboxylic acid or methoxy group can be studied to understand their mechanisms. Studies on the iodination of benzene derivatives have utilized DFT to investigate the structures of intermediate complexes and transition states. nih.gov

DFT provides a framework for calculating various reactivity descriptors that help in understanding the electronic effects of the substituents and predicting the molecule's reactivity. The iodine atom, being a halogen, exerts both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The methoxy group is a strong electron-donating group through resonance (+R) and has a weaker electron-withdrawing inductive effect (-I). The carboxylic acid group is an electron-withdrawing group.

The interplay of these electronic effects influences the electron density distribution in the benzene ring and the acidity of the carboxylic acid. DFT calculations can quantify these effects. Reactivity descriptors such as chemical potential, hardness, softness, and the Fukui function can be calculated to predict the sites of electrophilic and nucleophilic attack. nih.gov Theoretical studies on substituted benzoic acids have shown that these descriptors correlate well with experimental observations of reactivity. nih.gov

Table 3: Key Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methoxybenzoic acid |

Molecular Mechanics and Dynamics Simulations

While specific molecular mechanics (MM) and molecular dynamics (MD) simulation studies for this compound are not extensively documented in publicly available literature, its structural characteristics allow for well-founded theoretical predictions regarding its conformational behavior and intermolecular association. Computational modeling serves as a powerful tool to explore these aspects, providing insights that complement experimental data from techniques like X-ray crystallography. ucl.ac.uk

The conformational landscape of this compound is primarily dictated by the rotational degrees of freedom of its two ortho substituents: the carboxylic acid group and the methoxy group.

Torsional Angles: The key dihedral angles determining the molecule's shape are the C1-C6-C(O)-O angle of the carboxylic acid and the C1-C2-O-C(H3) angle of the methoxy group.

Steric Hindrance: The presence of a bulky iodine atom at the 2-position and a methoxy group at the 6-position creates significant steric hindrance. This steric clash severely restricts the free rotation of the carboxylic acid group. As a result, the molecule is expected to have a limited number of stable, low-energy conformers.

Planarity: The carboxylic acid group is likely to be twisted out of the plane of the benzene ring to minimize repulsion with the adjacent methoxy group. Computational energy minimization studies on similar ortho-substituted benzoic acids have shown that non-planar conformations are often energetically favored. rsc.org

Methoxy Group Orientation: Similarly, the orientation of the methoxy group is influenced by the adjacent iodine atom. It will adopt a conformation that minimizes steric interactions, likely positioning the methyl group away from the iodine.

A systematic conformational search using molecular mechanics would typically involve rotating these key torsional angles and calculating the potential energy to identify the most stable conformations for further analysis.

Table 1: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Involved | Expected Influence on Conformation |

| τ1 | C1 - C6 - C(O) - O | Defines the orientation of the carboxylic acid group relative to the aromatic ring. Highly restricted by the ortho-methoxy group. |

| τ2 | C1 - C2 - O - C(H3) | Defines the orientation of the methoxy group. Influenced by steric repulsion from the ortho-iodo substituent. |

The solid-state architecture of this compound is governed by a combination of strong and weak non-covalent interactions. Molecular simulations and analyses of crystal structures of analogous compounds reveal the critical roles of hydrogen and halogen bonding in defining the supramolecular assembly. researchgate.net

Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond formed by the carboxylic acid moieties. Like most benzoic acid derivatives, this compound is expected to form robust centrosymmetric dimers. wikipedia.orgconicet.gov.ar In this arrangement, two molecules are linked by a pair of O–H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This strong and highly directional interaction is typically the primary driver for the initial self-assembly of the molecules.

Halogen Bonding: The iodine atom on the aromatic ring can act as a halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom. conicet.gov.arresearchgate.net In the crystal lattice of this compound, it is plausible that C–I···O interactions form between the iodine atom of one molecule and an oxygen atom (either from the carbonyl or methoxy group) of a neighboring molecule. These interactions, while weaker than hydrogen bonds, are crucial in organizing the hydrogen-bonded dimers into extended one-, two-, or three-dimensional networks. researchgate.net The interplay between strong hydrogen bonding and weaker, but significant, halogen bonding dictates the final crystal packing arrangement.

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed fingerprint of the crystal packing environment. researchgate.net

Table 2: Predicted Intermolecular Interactions in the Solid State

| Interaction Type | Donor | Acceptor | Typical Geometry/Role |

| Hydrogen Bond | Carboxylic Acid (O-H) | Carbonyl Oxygen (C=O) | Forms strong, centrosymmetric dimers (R²₂(8) motif); primary structural synthon. wikipedia.orgconicet.gov.ar |

| Halogen Bond | Iodine (C-I) | Carbonyl/Methoxy Oxygen (O) | Directional interaction (C–I···O angle ~180°); links dimers into extended superstructures. researchgate.net |

| Van der Waals | All atoms | All atoms | Non-directional forces contributing to overall packing efficiency. |

| π–π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Potential parallel or offset stacking of benzene rings, contributing to lattice energy. |

Synthesis and Functionalization of Derivatives and Analogues

Structural Modification and Design Principles

The design of derivatives and analogues of 2-iodo-6-methoxybenzoic acid is guided by established principles of medicinal chemistry, where structural modifications are strategically implemented to enhance biological activity, improve pharmacokinetic properties, or explore structure-activity relationships. These modifications can be broadly categorized into variations of the aromatic ring substituents, chemical alterations of the methoxy (B1213986) group, and modifications involving the iodine atom.

The aromatic ring of this compound can be further functionalized to introduce a wide range of substituents, thereby modulating the molecule's lipophilicity, electronic nature, and steric profile. The introduction of additional groups can be achieved through electrophilic aromatic substitution reactions, although the directing effects of the existing iodo, methoxy, and carboxyl groups must be carefully considered.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds at the iodine-bearing position. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions allow for the coupling of a vast array of partners, including boronic acids, terminal alkynes, alkenes, and amines, respectively. These reactions are foundational in modern organic synthesis and offer a reliable means to generate libraries of diverse analogues.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions on the this compound Scaffold

| Reaction Name | Coupling Partner | Product Type | Potential Application |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Biaryl compounds | Synthesis of complex natural product analogues and pharmaceuticals. |

| Sonogashira Coupling | Terminal Alkynes | Arylalkynes | Building blocks for polymers, functional materials, and drug candidates. |

| Heck Coupling | Alkenes | Stilbenes and substituted alkenes | Synthesis of resveratrol (B1683913) analogues and other biologically active olefins. |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | N-Aryl amines | Construction of anilines and their derivatives for medicinal chemistry. |

This table presents potential transformations based on the known reactivity of aryl iodides. Specific reaction conditions would need to be optimized for the this compound substrate.

The methoxy group at the 6-position of the benzoic acid ring can also be a target for chemical modification. Demethylation to the corresponding phenol (B47542) is a common transformation, which can be achieved using various reagents such as boron tribromide (BBr₃) or hydroiodic acid (HI). The resulting hydroxyl group can then serve as a handle for further functionalization, including etherification, esterification, or conversion to a triflate for subsequent cross-coupling reactions.

While the this compound scaffold is a primary focus, the synthesis of its isomers with the iodine atom at different positions on the aromatic ring can provide valuable structure-activity relationship data. The synthetic route starting from the corresponding aminomethoxybenzoic acid (a Sandmeyer-type reaction) allows for the preparation of various regioisomers.

Furthermore, the iodine atom can be replaced by other halogens, such as bromine or chlorine. This can be achieved either by starting from the appropriately halogenated anthranilic acid derivative or through halogen exchange reactions on the iodo-compound, although the latter can be challenging. The nature of the halogen atom influences the reactivity in cross-coupling reactions, with the C-I bond being the most reactive, followed by C-Br and C-Cl. This differential reactivity can be exploited for selective, sequential functionalization of polyhalogenated aromatic compounds.

Incorporation into Complex Molecular Architectures

The functional group handles on this compound make it an excellent starting material for the construction of more complex molecular frameworks, including polycyclic aromatic systems and a variety of heterocyclic structures.

Polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues are an important class of compounds with applications in materials science and as potential therapeutic agents. Intramolecular cyclization reactions of appropriately functionalized derivatives of this compound can lead to the formation of such fused ring systems.

For instance, a Suzuki coupling reaction with an ortho-substituted arylboronic acid could be followed by an intramolecular cyclization to form dibenzofuran (B1670420) or carbazole (B46965) structures. Similarly, Sonogashira coupling with a terminal alkyne bearing a suitable functional group could set the stage for a subsequent intramolecular annulation reaction to build a more extended aromatic system.

Table 2: Potential Intramolecular Cyclization Strategies for the Synthesis of Polycyclic Systems

| Precursor Type (Derived from this compound) | Cyclization Strategy | Resulting Polycyclic System |

| 2-(2'-Aminophenyl)-6-methoxybenzoic acid | Dehydrative cyclization | Acridone derivative |

| 2-(2'-Hydroxyphenyl)-6-methoxybenzoic acid | Lactonization | Dibenzofuranone derivative |

| 2-(2'-Alkynylphenyl)-6-methoxybenzoic acid | Electrophilic or radical cyclization | Phenanthrene derivative |

This table outlines plausible synthetic pathways. The feasibility and efficiency of these reactions would depend on the specific substrates and reaction conditions.

Heterocyclic compounds are ubiquitous in nature and form the core of a vast number of pharmaceuticals. This compound can serve as a versatile building block for the synthesis of various nitrogen- and oxygen-containing heterocycles.

The carboxylic acid group can be readily converted into an amide, which can then participate in intramolecular cyclization reactions. For example, coupling with an ortho-haloaniline followed by an intramolecular Buchwald-Hartwig amination could lead to the formation of a dibenzo[b,f]azepine core.

The iodine atom is a key functional group for the construction of heterocycles via palladium-catalyzed annulation reactions. For example, a Larock indole (B1671886) synthesis could potentially be employed by coupling with an internal alkyne followed by cyclization. The synthesis of quinolines and coumarins can also be envisioned through multi-step sequences starting from this compound. For instance, a Heck reaction to introduce a propenoic acid side chain could be followed by an intramolecular cyclization to form a coumarin (B35378) ring.

Structure-Activity Relationship (SAR) Studies of Analogues

The systematic modification of the this compound structure has led to the development of analogues with tailored biological activities and diagnostic properties. Structure-Activity Relationship (SAR) studies are crucial in elucidating how specific structural features influence the compound's interaction with biological targets.

Impact of Structural Features on Biological Activity (e.g., receptor binding, enzyme inhibition)

The biological activity of benzoic acid derivatives can be significantly altered by modifying the substituents on the aromatic ring. Research into various analogues demonstrates that the nature and position of functional groups play a critical role in their efficacy as enzyme inhibitors or receptor ligands.

For instance, studies on related hydroxybenzoic acid derivatives have shown that the presence and position of hydroxyl and alkyl groups can determine antifungal and antibacterial potency. In one study, esters of 2,4-dihydroxy-6-n-pentylbenzoic acid were synthesized and evaluated. It was found that a free hydroxyl group at the C-4 position resulted in a more pronounced inhibitory effect against the fungus Cladosporium sphaerospermum. nih.govresearchgate.net Similarly, the biological evaluation of benzoic acid derivatives isolated from the fungus Bjerkandera adusta revealed that halogenation, such as the introduction of a chlorine atom, influenced their ability to modulate the activity of cathepsins B and L, enzymes involved in protein degradation. nih.gov

In the context of enzyme inhibition, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives were developed as potent and selective inhibitors of the 12-lipoxygenase (12-LOX) enzyme, which is implicated in various physiological and pathological processes. nih.gov SAR studies in this series highlighted the importance of the hydroxy and methoxy groups on the benzyl (B1604629) ring for achieving high potency. The data suggests that subtle changes, such as the position of the methoxy group relative to the iodine and carboxylic acid, can profoundly impact binding affinity and inhibitory action.

| Analogue Structure (General) | Key Structural Feature | Target | Observed Biological Activity |

|---|---|---|---|

| Substituted Benzoic Acids | Presence of a free C-4 hydroxyl group | Cladosporium sphaerospermum (fungus) | Increased antifungal activity nih.govresearchgate.net |

| Halogenated Methoxybenzoic Acids | 3-chloro substitution | Cathepsins B and L (enzymes) | Potent activation of enzyme activity nih.gov |

| 2-Phenoxybenzamides | Bulky, non-polar substituents on terminal piperazinyl nitrogen | Plasmodium falciparum (malaria parasite) | Beneficial for high antiplasmodial activity mdpi.com |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | 2-hydroxy-3-methoxy substitution pattern | 12-Lipoxygenase (enzyme) | Nanomolar potency and high selectivity nih.gov |

Development of Radiopaque Analogues for Diagnostic Applications

The high atomic number and electron density of iodine make it an effective absorber of X-rays. This property is exploited in the development of radiopaque contrast agents for medical imaging techniques like computed tomography (CT). The this compound scaffold is a valuable starting point for creating such agents.

The core principle involves incorporating multiple iodine atoms into a single molecule to enhance its radiopacity. Research has focused on the synthesis of tri-iodinated benzoic acid derivatives, which can be seen as analogues of clinically used contrast media. For example, an effective one-pot protocol has been developed for the synthesis of tri-iodosubstituted aromatic acids, which are considered radiopaque analogues of amidotrizoic acid, from suitably substituted methoxybenzoic acid precursors. researchgate.net

Furthermore, these iodinated monomers can be polymerized to create novel biomaterials with inherent radiopacity. A study detailed the synthesis of copolymers based on poly(5-acrylamido-2,4,6-triiodoisophthalic acid) (PAATIPA). These materials combine high iodine content for strong CT contrast with drug delivery capabilities, showcasing a "theranostic" approach that integrates diagnostics and therapy. rsc.org The development of such polymers underscores the potential of using derivatives of iodinated benzoic acids as foundational components for advanced medical materials. rsc.org

| Derivative/Analogue | Key Feature | Diagnostic Application | Reference |

|---|---|---|---|

| Tri-iodosubstituted methoxybenzoic acids | High iodine content on a benzoic acid core | Potential X-ray/CT contrast agents | researchgate.net |

| Poly(5-acrylamido-2,4,6-triiodoisophthalic acid) (PAATIPA) copolymers | Polymer with covalently bonded tri-iodinated units | Radiopaque carriers for image-guided drug delivery | rsc.org |

Synthesis of Catalytically Active Derivatives

Beyond biological and diagnostic applications, this compound serves as a precursor for synthesizing molecules with significant catalytic activity. These derivatives are primarily utilized in organic synthesis as powerful oxidants or as novel organocatalysts.

Precursors for Hypervalent Iodine Oxidants and Reagents

2-Iodobenzoic acid is famously used as a precursor for the preparation of 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, which are widely used as mild and selective oxidizing agents in organic chemistry. wikipedia.orgresearchgate.net These are examples of hypervalent iodine compounds, where the iodine atom exists in a higher oxidation state (typically +3 or +5).

Following this established chemistry, this compound can be oxidized to produce the corresponding methoxy-substituted IBX analogue. The presence of the electron-donating methoxy group at the ortho position can modulate the properties of the resulting hypervalent iodine reagent, potentially affecting its reactivity, stability, and solubility in organic solvents. These tailored oxidants are valuable for a wide range of synthetic transformations, including the oxidation of alcohols to aldehydes and ketones. researchgate.netorganic-chemistry.org The development of such reagents is driven by the need for low-toxicity, readily available, and easy-to-handle oxidants for modern organic synthesis. organic-chemistry.org

| Precursor | Resulting Hypervalent Iodine Reagent | Class | Primary Application |

|---|---|---|---|

| 2-Iodobenzoic acid | 2-Iodoxybenzoic acid (IBX) | Iodine(V) | Mild and selective oxidation of alcohols wikipedia.orgresearchgate.net |

| This compound | 2-Iodoxy-6-methoxybenzoic acid (IBX-OMe) | Iodine(V) | Oxidation of alcohols with potentially modified solubility and reactivity |

Development of Novel Organocatalysts

Organocatalysis is a field of catalysis that uses small organic molecules to accelerate chemical reactions. Derivatives of this compound possess structural features that make them attractive candidates for the design of new organocatalysts.

One promising avenue is the use of the iodine atom as a halogen-bond donor. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom attracts a nucleophilic site. In a catalyst, the iodine atom of an iodoarene can act as a Lewis acid, activating a substrate towards a nucleophilic attack. By functionalizing the carboxylic acid group of this compound with chiral auxiliaries, it is possible to create chiral organocatalysts that can induce enantioselectivity in chemical reactions.

While the broader field of organocatalysis encompasses various activation modes, including iminium ion, enamine, and Brønsted acid/base catalysis, the unique properties of the iodo-substituent offer a distinct mechanism for substrate activation. mdpi.com The development of such catalysts derived from this compound represents an active and innovative area of research aimed at creating efficient, metal-free catalytic systems.

| Catalyst Type | Derived From | Proposed Catalytic Role | Potential Reaction |

|---|---|---|---|

| Chiral Halogen-Bonding Catalyst | This compound | Activation of electrophiles via halogen bonding to a Lewis basic site (e.g., a carbonyl oxygen) | Enantioselective Michael additions, Diels-Alder reactions |

Advanced Applications in Chemical Sciences

Applications in Medicinal Chemistry

Substituted benzoic acids are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds. The presence of iodo and methoxy (B1213986) groups on the benzene (B151609) ring of 2-Iodo-6-methoxybenzoic acid offers synthetic handles for various chemical transformations, positioning it as a potentially valuable intermediate in drug discovery and development.

Intermediates for Pharmaceutical Synthesis

In the broader context of pharmaceutical synthesis, halogenated benzoic acids, including iodinated derivatives, serve as crucial precursors. The iodine atom can act as a leaving group in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are instrumental in constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs). The methoxy group can influence the electronic properties of the molecule and provide a site for further functionalization or act as a key binding element in the final drug molecule. While the specific use of this compound as a key intermediate for a marketed drug is not prominently documented, its structural motifs are present in various pharmacologically active compounds.

Precursors for Orexin (B13118510) Receptor Antagonists and Related Agents

Orexin receptor antagonists are a class of drugs primarily used for the treatment of insomnia. The synthesis of these complex molecules often involves the coupling of multiple aromatic and heterocyclic fragments. Iodinated aromatic compounds, such as substituted iodobenzoic acids, can be employed in the synthesis of the core scaffolds of these antagonists. For instance, the synthesis of some orexin receptor antagonists involves the use of iodo-substituted benzoic acids to introduce specific functionalities through metal-catalyzed cross-coupling reactions. Although direct evidence of this compound being a precursor for currently marketed orexin receptor antagonists is not available in the reviewed literature, its potential as a starting material for novel analogues in this therapeutic area remains a possibility for medicinal chemists.

Role in the Development of Dual Antagonists

Dual antagonists, which modulate two different biological targets simultaneously, represent an emerging area in drug discovery. The development of such molecules requires versatile building blocks that can be elaborated into structures capable of interacting with multiple receptors or enzymes. Substituted benzoic acids are frequently utilized in the synthesis of dual-action agents due to their ability to serve as a scaffold for the attachment of different pharmacophoric groups. The functional groups of this compound could theoretically be exploited to build molecules with dual antagonist activity. However, specific examples of its application in the development of dual antagonists are not currently reported in scientific journals or patents.

Contributions to Materials Science

The application of functionalized benzoic acids extends beyond medicinal chemistry into the realm of materials science, where they can be used to create polymers and other advanced materials with specific properties.

Monomers for Polymer Synthesis (if applicable)

Benzoic acid derivatives can be converted into monomers for polymerization. For example, they can be functionalized to contain polymerizable groups like vinyl or acrylic moieties. The resulting polymers may possess unique thermal, optical, or mechanical properties conferred by the substituted benzene ring. There is no specific information available to suggest that this compound is currently used as a monomer in commercial polymer synthesis.

Components in Advanced Functional Materials (if applicable)

The incorporation of halogen atoms like iodine into organic molecules can influence their material properties, such as conductivity, and photoluminescence, and can also facilitate the formation of self-assembled structures through halogen bonding. While these are areas of active research in materials science, there are no specific, documented instances of this compound being utilized as a key component in advanced functional materials in the available literature.

Development of Novel Synthetic Reagents

This compound serves as a foundational scaffold for the development of specialized reagents in organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, an iodine atom, and a methoxy group in a specific ortho- and meta-relationship, allows for its conversion into advanced chemical tools. These reagents are primarily valued for their potential in selective oxidation and site-specific functionalization of complex molecules.

Precursors for Selective Oxidants and Other Transformations

The most significant role of 2-iodobenzoic acids in the development of novel reagents is as precursors to hypervalent iodine compounds. nih.govwikipedia.org These compounds, particularly 2-iodoxybenzoic acid (IBX), are renowned as mild and selective oxidizing agents for a wide array of functional group transformations. acs.orgwikipedia.org While research has extensively focused on the parent IBX derived from 2-iodobenzoic acid, the principles extend to substituted analogues.

This compound is a logical precursor for the synthesis of a methoxy-substituted IBX derivative, namely 1-hydroxy-7-methoxy-1λ⁵,2-benziodoxole-1,3-dione. The presence of the electron-donating methoxy group on the benzene ring is anticipated to modulate the reactivity and solubility of the resulting hypervalent iodine reagent. This modification could lead to oxidants with fine-tuned selectivity for specific substrates, a crucial aspect in the synthesis of complex natural products and pharmaceuticals.

The synthesis of such a substituted IBX would follow established protocols, typically involving the oxidation of the parent this compound with a potent oxidizing agent like Oxone® in an aqueous medium. nih.govmdpi.com The resulting reagent's efficacy would then be evaluated in standard oxidation reactions, such as the conversion of primary alcohols to aldehydes and secondary alcohols to ketones.

Table 1: Potential Oxidation Reactions Using Methoxy-Substituted IBX Derived from this compound

| Substrate Type | Product Type | Potential Advantage of Methoxy Substitution |

| Primary Alcohol | Aldehyde | Enhanced selectivity, preventing over-oxidation to carboxylic acid. |

| Secondary Alcohol | Ketone | Potentially milder reaction conditions and improved yields. |

| 1,2-Diol | Cleavage Products | Altered reactivity profile for selective cleavage. |

| β-Hydroxy Ketone | β-Diketone | Improved performance in specialized oxidation reactions. wikipedia.org |

This table is illustrative of the potential applications of a methoxy-substituted IBX, based on the known reactivity of the parent IBX. Specific experimental data for the 6-methoxy derivative is not widely available in published literature.

Reagents for Site-Specific Functionalization

The strategic placement of the iodine and methoxy groups on the benzoic acid framework makes this compound a candidate for developing reagents for site-specific functionalization, particularly through transition metal-catalyzed C-H activation reactions. mdpi.com In such reactions, a directing group on the aromatic ring guides a metal catalyst to a specific C-H bond, enabling its conversion to a C-C or C-heteroatom bond.

The carboxylic acid group in this compound can act as a directing group. The electronic influence of the methoxy substituent can affect the regioselectivity of C-H activation at other positions on the ring. mdpi.com Furthermore, the carbon-iodine bond itself is a versatile functional handle that can participate in a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This dual functionality allows for the sequential, site-specific introduction of different substituents onto the aromatic core, making it a valuable building block for complex molecular architectures.

While specific studies detailing the use of this compound as a ligand or reagent for site-specific functionalization are not prevalent, the underlying chemical principles are well-established with analogous molecules. nih.gov

Environmental Chemistry Considerations

The environmental impact of chemical compounds is a critical aspect of modern chemical science. This includes understanding their fate and transformation in the environment and developing greener synthetic methodologies to minimize their ecological footprint.

Fate and Transformation in Environmental Systems

There is a notable lack of published research specifically investigating the environmental fate and transformation of this compound. However, general insights can be drawn from studies on other iodinated aromatic compounds, although these are often more complex molecules like polyfluorinated iodine alkanes or medical contrast media. nih.gov